molecular formula C22H16 B13822966 Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- CAS No. 3570-54-5

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro-

Cat. No.: B13822966
CAS No.: 3570-54-5
M. Wt: 280.4 g/mol
InChI Key: JOSBVBHHXHTLSU-UHFFFAOYSA-N
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Description

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- (IUPAC name) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) derived from its parent compound, benzo(j)aceanthrylene. The "tetrahydro" designation indicates the addition of four hydrogen atoms, reducing aromaticity in the cyclopenta-fused ring system. Key properties include:

  • Molecular Formula: Likely C₂₀H₁₆ (assuming four hydrogens added to the parent C₂₀H₁₂ structure) .
  • Physical State: Expected to be a crystalline solid based on analogs like cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- .
  • Solubility: High solubility in organic solvents (e.g., benzene, hexane) but low aqueous solubility, typical of PAHs .
  • Synthesis: Prepared via multi-step organic reactions, including cyclization and hydrogenation steps .

Properties

CAS No.

3570-54-5

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

hexacyclo[10.8.2.02,11.03,8.015,22.018,21]docosa-1,3,5,7,9,11,15(22),16,18(21)-nonaene

InChI

InChI=1S/C22H16/c1-2-4-16-13(3-1)7-10-18-17-11-8-14-5-6-15-9-12-19(22(16)18)21(15)20(14)17/h1-7,10H,8-9,11-12H2

InChI Key

JOSBVBHHXHTLSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C=CC4=CC=CC=C4C3=C5CCC6=C5C2=C1C=C6

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of tetrahydro derivatives of polycyclic aromatic hydrocarbons like Benzo(j)cyclopent(fg)aceanthrylene typically involves multi-step reactions including ring hydrogenation, reduction, and selective functional group transformations to achieve the tetrahydro state on the cyclopenta ring.

Reduction and Dehydrogenation Routes

One documented approach to prepare the tetrahydro form involves the reduction of benz(j)aceanthrylene quinone derivatives followed by controlled dehydrogenation steps:

  • Starting from benz(j)aceanthrylene-9,10-dione, reduction to the corresponding tetrahydro diol is performed.
  • Subsequent diacetylation of the diol protects the hydroxyl groups.
  • Dehydrogenation of the five-membered ring is then conducted, followed by base-catalyzed deacetylation to yield the tetrahydro compound.

This route was reported to give acceptable yields and avoids contamination with over-reduced byproducts, which was a problem in earlier direct reduction methods.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes Source
Reduction of benz(j)aceanthrylene-9,10-dione to tetrahydro diol Sodium borohydride (NaBH4) or equivalent reducing agent Moderate Direct reduction gave poor yields and contamination
Diacetylation of tetrahydro diol Acetic anhydride, pyridine High Protects hydroxyl groups for next step
Dehydrogenation of five-membered ring Catalytic dehydrogenation (e.g., Pd/C) Moderate Controlled to avoid over-reduction
Base-catalyzed deacetylation Sodium hydroxide in aqueous medium High Final deprotection step to yield tetrahydro compound
Catalytic condensation (analogous compounds) H-MCM-22 catalyst, acetonitrile solvent, room temperature Up to 87% Efficient and mild conditions, catalyst reusable

Mechanistic Insights

The preparation involving reduction and deacetylation steps relies on selective hydrogenation of the cyclopenta ring without affecting the aromatic system. The diacetylation step stabilizes intermediate diols, preventing side reactions during dehydrogenation. Catalytic condensation methods leverage the acidity and pore structure of catalysts like H-MCM-22 to promote selective formation of tetrahydro rings via condensation of suitable precursors.

Research Results and Analytical Data

  • The tetrahydro derivatives of benz(j)aceanthrylene have been characterized by NMR, UV/VIS, mass spectrometry, and infrared spectroscopy, confirming the structure and purity of the products.
  • Biological activity studies indicate that metabolites of benz(j)aceanthrylene, including tetrahydro derivatives, show mutagenic activity in bacterial assays, highlighting the importance of precise synthetic access to these compounds for toxicological evaluation.
  • The molecular weight of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- is approximately 280.4 g/mol, consistent with the addition of four hydrogen atoms to the parent compound.

Summary Table of Preparation Methods

Method Type Starting Material Key Steps Advantages Limitations References
Reduction-Deacetylation Benz(j)aceanthrylene-9,10-dione Reduction → Diacetylation → Dehydrogenation → Deacetylation Good control over product purity Multi-step, moderate yields
Catalytic Condensation o-Phenylenediamines + Ketones (analogous compounds) Condensation with H-MCM-22 catalyst Mild conditions, high selectivity Not directly reported for target compound

Chemical Reactions Analysis

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) :
Benzo(j)cyclopent(fg)aceanthrylene derivatives have been studied for their potential use in OLEDs due to their favorable electronic properties. A patent describes the incorporation of this compound into luminescent layers to enhance device performance through improved charge transport and light emission efficiency .

Property Value
LuminescenceHigh
Charge MobilityEnhanced
StabilityImproved

Environmental Science

Toxicological Studies :
Research has indicated that benzo(j)cyclopent(fg)aceanthrylene and its metabolites exhibit mutagenic properties. A study demonstrated that certain metabolites of this compound were active mutagens in Salmonella typhimurium, suggesting potential implications for environmental health and safety assessments related to PAH exposure .

Table of Mutagenicity Studies :

Metabolite Mutagenicity
Trans-9,10-dihydroxy-9,10-dihydrobenz[j]aceanthryleneActive without metabolic activation
9,10-dihydrobenz[j]aceanthrylene 9,10-oxideMarginal activity with metabolic activation
Anti-Diol epoxideMutagenic with metabolic activation

Toxicology and Carcinogenicity

The compound has been classified among PAHs that are known to be toxicants. Studies have linked exposure to PAHs with various health risks, including cancer. The carcinogenic potential of benzo(j)cyclopent(fg)aceanthrylene has been explored in numerous studies focusing on its effects on different biological systems .

Case Study: Tumorigenicity in Animal Models
Research involving animal models has shown that exposure to certain PAHs results in tumor development. For instance, the tumorigenic effects of benzo[a]pyrene have been well-documented and serve as a comparative basis for understanding the risks associated with other PAHs like benzo(j)cyclopent(fg)aceanthrylene.

Chemical Synthesis and Material Science

Synthesis Pathways :
The synthesis of benzo(j)cyclopent(fg)aceanthrylene involves complex chemical processes that can yield various derivatives with distinct properties. This versatility makes it a subject of interest in material science for developing new polymers and composite materials .

Mechanism of Action

The mechanism of action of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the cyclopenta-fused PAH family, sharing structural motifs with:

Benz(j)aceanthrylene (B(j)A)

  • Formula : C₂₀H₁₂ .
  • Molecular Weight : 252.3 g/mol .
  • Properties : Fully aromatic, high melting point (170–171°C), mutagenic in bacterial and mammalian cells .

Benz(e)aceanthrylene (B(e)A)

  • Formula : C₂₀H₁₂.
  • Mutagenicity : Exhibits higher mutagenic activity than benzo(a)pyrene (B(a)P) in Salmonella typhimurium assays .

Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- Formula: C₁₄H₁₂ . Molecular Weight: 180.24 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- C₂₀H₁₆ (estimated) ~268.3 (estimated) Not reported Organic solvents > Water
Benz(j)aceanthrylene C₂₀H₁₂ 252.3 170–171 Low aqueous solubility
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- C₁₄H₁₂ 180.24 Not reported Soluble in organic solvents

Mutagenic and Toxicological Profiles

  • Benz(j)aceanthrylene (B(j)A) :
    • Requires lower microsomal protein for activation than B(a)P, suggesting a one-step metabolic activation pathway .
    • 10-fold higher mutagenicity than B(a)P in S. typhimurium TA98 .
  • Benz(e)aceanthrylene (B(e)A) :
    • Metabolized to 1,2-, 3,4-, and 5,6-dihydrodiols, with mutagenicity linked to cyclopenta-ring oxidation .
  • However, dihydro analogs (e.g., 1,2-dihydro-B(j)A) retain mutagenicity .

Environmental and Analytical Relevance

  • Environmental Presence : Benzo(j)aceanthrylene and its derivatives are rarely detected in environmental samples (e.g., e-cigarette aerosols) due to low concentrations or instability .

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